Jaceidin

Overview

Description

Mechanism of Action

Target of Action

Jaceidin, an O-methylated flavonol , primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .

Mode of Action

This compound interacts with VEGFR and acts as a potent inhibitor . By inhibiting VEGFR, this compound disrupts the signaling pathways that promote angiogenesis, thereby limiting the supply of nutrients and oxygen to the tumor cells .

Biochemical Pathways

The inhibition of VEGFR by this compound affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/Akt pathway, which regulates cell survival, and the MAPK pathway, which controls cell proliferation . The disruption of these pathways leads to the inhibition of tumor growth .

Pharmacokinetics

These properties suggest that this compound can be effectively absorbed and distributed in the body, reaching its target sites to exert its therapeutic effects .

Result of Action

This compound exhibits potent anti-tumor activities . By inhibiting VEGFR and disrupting the associated biochemical pathways, this compound can decrease tumor weight, improve the histological picture of tumor cells, and lower the levels of VEGF . Additionally, this compound has been shown to ameliorate oxidative stress .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bioactive compounds in the source plants of this compound may affect its efficacy . Furthermore, factors such as pH, temperature, and the presence of certain enzymes in the body can influence the stability and activity of this compound . .

Biochemical Analysis

Biochemical Properties

Jaceidin is a membrane-permeable inhibitor of VEGFR with anti-tumor activities . It shows antiplatelet activity and modest antioxidant activity in a dose-dependent manner .

Cellular Effects

This compound exhibits potent in vitro cytotoxicity and displays promising in vivo antitumor effect . It suppresses the progression of Ehrlich’s ascites carcinoma in mice by decreasing the serum levels of VEGF and alleviating the oxidative stress via increasing GSH levels and decreasing MDA levels .

Molecular Mechanism

Molecular docking and in silico studies suggest that this compound is a selective inhibitor of VEGF-mediated angiogenesis with excellent membrane permeability and oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Jaceidin can be synthesized through several chemical reactions. One common method involves the Hoesch reaction of iretol with methoxyacetonitrile, yielding 2,4,6-trihydroxy-3,ω-dimethoxyacetophenone. This intermediate is then subjected to the Allan-Robinson flavone synthesis with O-benzylvanillic anhydride, resulting in 4′-benzyloxy-5,7-dihydroxy-3,3′,6-trimethoxyflavone. Catalytic debenzylation of this flavone produces this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources such as Chamomilla recutita and Centaurea jacea. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Jaceidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavonols.

Substitution: Alkylated or acylated flavonoid derivatives.

Scientific Research Applications

Jaceidin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Quercetagetin: Another flavonoid with similar antioxidant and anticancer properties.

Kaempferide: A flavonoid with anti-inflammatory and anticancer activities.

Nepetin: Known for its antioxidant and anti-inflammatory effects.

Uniqueness of Jaceidin

This compound stands out due to its potent inhibition of VEGF-mediated angiogenesis, making it a promising candidate for cancer therapy . Its excellent membrane permeability and oral bioavailability further enhance its therapeutic potential .

Biological Activity

Jaceidin is a flavonoid compound isolated from Chiliadenus montanus, a plant recognized for its medicinal properties. Recent studies have highlighted this compound's significant biological activities, particularly its anti-tumor effects, antioxidant properties, and potential as a therapeutic agent in various diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

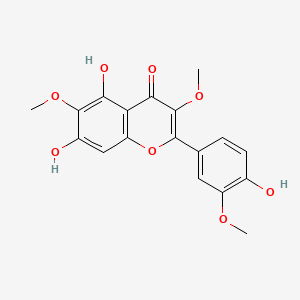

Chemical Structure and Properties

This compound has the chemical formula and is classified as a flavonoid. Its structure includes multiple hydroxyl groups that contribute to its biological activities.

Anti-Tumor Activity

In Vitro Studies

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. An in vitro study assessed its efficacy against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that this compound exhibited remarkable cytotoxicity with IC50 values of 9.3 µM for MCF-7 and 9.7 µM for HepG2 cells, outperforming other tested compounds such as 5,7-dihydroxy-3,3’,4’-trimethoxyflavone (IC50 values of 30.5 µM and 10.7 µM respectively) .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

In Vivo Studies

The anti-tumor efficacy of this compound was further validated in vivo using Ehrlich’s ascites carcinoma (EAC) model in mice. Treatment with this compound resulted in a significant reduction in tumor weight compared to the control group, with mean tumor weights of 0.032 mg for this compound-treated mice versus 0.9 mg for the control group, indicating a reduction of 96.4% .

Table 2: Tumor Weight Reduction in EAC Model

| Treatment | Mean Tumor Weight (mg) | Reduction (%) | Reference |

|---|---|---|---|

| Control | 0.9 | - | |

| C. montanus Extract | 0.33 | 63.4 | |

| This compound | 0.032 | 96.4 |

This compound's anti-cancer effects are attributed to its ability to inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis, as demonstrated by molecular docking studies that suggest it acts as a selective VEGFR inhibitor with excellent membrane permeability and oral bioavailability . The compound's antioxidant properties also play a role in reducing oxidative stress within tumor tissues.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated by measuring glutathione (GSH) and malondialdehyde (MDA) levels in tumor tissues:

- GSH Levels : Increased significantly in both C. montanus extract and this compound-treated groups compared to the control group (29.25 ± 3.36 vs. 11.62 ± 1.96 at p < 0.001).

- MDA Levels : Decreased significantly in treated groups (4.25 ± 1.28 for this compound vs. 15.18 ± 1.89 for control at p < 0.001), indicating reduced lipid peroxidation .

Other Biological Activities

Beyond its anti-tumor properties, this compound exhibits various pharmacological activities:

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-11-6-8(4-5-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWTZJRCCPNNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144148 | |

| Record name | Jaceidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Jaceidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10173-01-0 | |

| Record name | Jaceidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10173-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jaceidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010173010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jaceidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Jaceidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 135 °C | |

| Record name | Jaceidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.